5-Fluoro-2-(3-isopropylphenoxy)aniline
Overview
Description
5-Fluoro-2-(3-isopropylphenoxy)aniline: is an organic compound with the molecular formula C15H16FNO and a molecular weight of 245.3 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is characterized by the presence of a fluorine atom, an isopropyl group, and a phenoxy group attached to an aniline core.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Fluoro-2-(3-isopropylphenoxy)aniline typically involves the following steps:
Nitration of 3-Isopropylphenol: The starting material, 3-isopropylphenol, undergoes nitration to introduce a nitro group at the ortho position relative to the hydroxyl group.
Reduction of Nitro Group: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Fluoro-2-(3-isopropylphenoxy)aniline can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: The compound can be reduced to form various aniline derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline compounds.
Scientific Research Applications
5-Fluoro-2-(3-isopropylphenoxy)aniline is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(3-isopropylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The isopropyl and phenoxy groups contribute to the compound’s overall stability and solubility, facilitating its use in various applications.
Comparison with Similar Compounds
2-Fluoroaniline: Lacks the isopropyl and phenoxy groups, resulting in different chemical properties and applications.
3-Isopropylphenol: Does not contain the fluorine and amino groups, limiting its use in biochemical research.
4-Fluoro-2-nitroaniline: Contains a nitro group instead of an amino group, leading to different reactivity and applications.
Uniqueness:
5-Fluoro-2-(3-isopropylphenoxy)aniline is unique due to the combination of its fluorine, isopropyl, and phenoxy groups, which confer specific chemical and biological properties. This makes it particularly valuable in research applications where these properties are advantageous.
Properties
IUPAC Name |
5-fluoro-2-(3-propan-2-ylphenoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c1-10(2)11-4-3-5-13(8-11)18-15-7-6-12(16)9-14(15)17/h3-10H,17H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDVIPLSCZYLDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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